N,N-dibutyl-2-(2-methylphenyl)acetamide
Description
N,N-Dibutyl-2-(2-methylphenyl)acetamide is an acetamide derivative characterized by a 2-methylphenyl aromatic group attached to the α-carbon of the acetamide backbone, with two butyl substituents on the nitrogen atom. Spectral data for similar compounds (e.g., GC-MS, HRMS in ) indicate reliable characterization methods for this class of molecules .
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.409 |
IUPAC Name |
N,N-dibutyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H27NO/c1-4-6-12-18(13-7-5-2)17(19)14-16-11-9-8-10-15(16)3/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
WMZDCLBVAGFIOF-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of N,N-dibutyl-2-(2-methylphenyl)acetamide and its analogs:
Physicochemical Properties
- Lipophilicity : The dibutyl groups in the target compound increase its logP value compared to diethyl () or methyl () analogs, suggesting slower metabolic clearance but lower aqueous solubility.
- The benzothiazole group in introduces π-π stacking capabilities and polarizability .
- Steric Effects : The bulky dibutyl groups may hinder interactions with enzymatic or receptor sites compared to smaller substituents (e.g., methyl in ) .
Pharmacological and Industrial Relevance
- Medicinal Chemistry :
- The benzothiazole derivative () demonstrates broader medical applications (e.g., antimicrobial) due to its heterocyclic moiety, whereas the target compound’s dibutyl groups may limit bioavailability .
- The fentanyl analog () highlights how structural complexity (e.g., piperidine rings) can confer potent pharmacological activity, contrasting with the simpler acetamide scaffold of the target compound .
- Synthetic Utility :
Stability and Reactivity
- Thermal Stability: No explosive or oxidizing properties are reported for acetamides (), but dibutyl groups may increase thermal stability compared to allyl-substituted analogs () .
- Chemical Reactivity: The absence of reactive groups (e.g., cyano in ) in the target compound suggests lower toxicity risks compared to derivatives like 2-cyano-N-[(methylamino)carbonyl]acetamide .
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